1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine

Description

Introduction and Chemical Identity

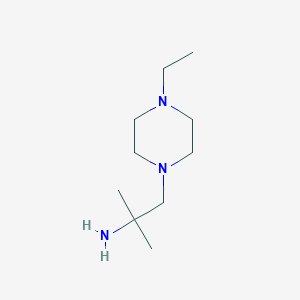

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine is an organic compound that belongs to the extensive class of substituted piperazines, characterized by its distinctive molecular architecture and specific functional group arrangements. The compound is officially registered under the Chemical Abstracts Service number 1082411-69-5, providing a unique identifier within chemical databases and regulatory frameworks. This chemical entity possesses a molecular formula of C₁₀H₂₃N₃ and exhibits a molecular weight of 185.31 grams per mole, establishing its position as a medium-sized organic molecule within the piperazine derivative family.

The compound's structural identity is further characterized by its Simplified Molecular Input Line Entry System notation, represented as CC(N)(C)CN1CCN(CC)CC1, which provides a standardized method for describing its molecular connectivity and arrangement. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD11585405, facilitating its identification within specialized chemical databases and research platforms. These multiple identification systems collectively ensure accurate referencing and prevent confusion with structurally similar compounds within the extensive piperazine chemical space.

The chemical designation of this compound reflects its systematic nomenclature according to International Union of Pure and Applied Chemistry standards, explicitly describing the connectivity between the piperazine ring system and the attached alkyl amine substituent. This nomenclature system provides researchers and chemists with precise structural information, enabling accurate synthesis planning and chemical characterization protocols.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)9-10(2,3)11/h4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYCYJIMWSPXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082411-69-5 | |

| Record name | 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

One common method involves reductive amination of ethylpiperazine with appropriate aldehyde or ketone precursors to introduce the 2-methylpropan-2-amine group.

Procedure : 6-Bromopyridine-3-carbaldehyde reacts with ethylpiperazine using sodium triacetoxyborohydride as a reducing agent to yield the corresponding N-substituted piperazine derivative. This method achieves moderate yields (~25%) and high selectivity for the desired amine.

Advantages : Mild conditions, high functional group tolerance.

Limitations : Moderate yield, requires careful control of stoichiometry and reaction conditions.

Nucleophilic Substitution on Piperazine Derivatives

Another approach involves nucleophilic substitution on piperazine nitrogen atoms with alkyl halides or esters.

Example : Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride reacts with potassium carbonate in N-methylpyrrolidone (NMP) at temperatures ranging from −10 to 80 °C to form key intermediates. Subsequent hydrolysis and further functionalization yield the target compound.

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| (a) | Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride, K2CO3, NMP | −10 to 80 °C | Formation of intermediate ester |

| (b) | NaH, THF or Pd2(dba)3, di-tBuXPhos, Cs2CO3, toluene–H2O | 0 °C or 80–100 °C | Coupling reaction |

| (c) | 1 M NaOH aqueous, EtOH, THF | 60 °C | Ester hydrolysis |

| (d) | Ethyl acrylate, EtOH, reflux | Reflux | Final substitution |

Advantages : Versatile for introducing various substituents.

Limitations : Requires handling of strong bases and palladium catalysts.

Palladium-Catalyzed Coupling Reactions

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Ethylpiperazine, aldehyde, Na triacetoxyborohydride | ~25% | Mild, selective | Moderate yield |

| Nucleophilic Substitution | Ethyl 3-(piperazin-1-yl)propanoate, K2CO3, NMP | Moderate to high | Versatile, scalable | Requires strong bases |

| Pd-Catalyzed Coupling | Pd2(dba)3, di-tBuXPhos, Cs2CO3, toluene–H2O | Moderate to high | High selectivity, functional group tolerance | Costly catalysts, inert atmosphere needed |

| Multi-Step from Acetophenone | Bromination, thiourea, acetylation, coupling steps | Variable (up to 88% on intermediates) | Structural diversity | Multi-step, complex |

Research Findings and Notes

The introduction of the ethyl group on piperazine is often achieved via alkylation or reductive amination, with sodium triacetoxyborohydride being a preferred reducing agent for selectivity.

Hydrolysis of ester intermediates under mild alkaline conditions (1 M NaOH, 60 °C) is a common step to yield the free amine functionality.

Palladium-catalyzed ipso-substitution reactions enable the coupling of piperazine derivatives with halogenated heterocycles, facilitating the synthesis of complex analogues.

Microwave-assisted heating has been employed to accelerate some synthetic steps, such as acetylation and cyclization reactions, improving reaction times without compromising yields.

Purification is typically achieved by silica gel column chromatography using solvent systems such as hexane-ethyl acetate or dichloromethane-methanol mixtures.

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically amine oxides or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions are common for this compound, where the piperazine ring can be substituted with various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the design of new drug candidates.

Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases, such as tuberculosis and malaria.

Industry: In industrial applications, this compound is used as a building block for the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Receptor Interactions

- EPA (1-(4-Ethylpiperazin-1-yl)ethanone): Demonstrated receptor desensitization in M1/M3 acetylcholine receptors, suggesting utility in cholinergic pathway modulation. The ethyl group may enhance binding affinity compared to methyl analogs .

- 4-(4-Ethylpiperazin-1-yl)benzenamine Derivatives: Antimicrobial thiazolidinones derived from this compound showed efficacy against Gram-positive bacteria, indicating that the ethylpiperazine moiety enhances target engagement in microbial enzymes .

Physicochemical Properties

- Aryl vs. Piperazine Cores : Compounds like 1-(4-methoxyphenyl)-2-methylpropan-2-amine exhibit reduced basicity due to the absence of the piperazine ring, limiting their interaction with cationic targets .

Key Contrasts and Implications

Substituent Effects : Ethyl groups on piperazine enhance lipophilicity and receptor affinity compared to methyl, as seen in EPA’s cholinergic activity .

Biological Targets : Piperazine-containing analogs (e.g., EPA, 4-(4-ethylpiperazin-1-yl)benzenamine) show activity in neurological and antimicrobial contexts, while aryl-substituted analogs (e.g., 1-(4-methoxyphenyl)-2-methylpropan-2-amine) lack direct evidence of efficacy .

Synthetic Complexity : Ethylpiperazine derivatives may require optimized catalytic conditions (e.g., Pd-mediated cross-coupling) compared to methyl analogs, as seen in patent syntheses .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperazine derivative commonly used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit bacterial enzymes and disrupt cell membrane integrity, which can lead to the death of pathogenic microorganisms. The exact mechanisms involve interaction with specific molecular targets that are crucial for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound appears to induce cell cycle arrest and apoptosis in these cells, as evidenced by increased levels of pro-apoptotic markers like Bax and caspase 9 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 49.40 | Induction of apoptosis, cell cycle arrest at G2/M phase |

| HepG2 | 18.39 | Induction of apoptosis, increased Bax/Bcl-2 ratio |

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. For antimicrobial effects, it may inhibit key enzymes involved in bacterial metabolism or disrupt essential cellular structures. In cancer treatment, it acts by inducing apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and activation of caspases .

Case Study 1: Anticancer Activity

In a study evaluating novel piperazine derivatives, this compound was tested against MCF-7 and HepG2 cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU). The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that it effectively reduced bacterial viability and inhibited biofilm formation, suggesting its potential utility in treating infections caused by resistant strains.

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine, and what are their respective yields and limitations?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route A : Reacting 2-methylpropan-2-amine with 1-ethylpiperazine under reflux in dimethyl sulfoxide (DMSO) at 120°C for 18 hours (similar to ). Yield: ~60–70%, limited by competing side reactions.

- Route B : Using N-Boc-protected intermediates followed by trifluoroacetic acid (TFA) deprotection (as in ). This method improves purity (>95%) but requires additional purification steps .

Q. How is the compound characterized using spectroscopic methods, and what key spectral data confirm its structure?

Methodological Answer:

- Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ peaks at m/z 198–220, depending on derivatives (e.g., reports m/z 198 for a related piperazine analog).

- ¹H NMR : Key signals include δ 2.4–2.6 ppm (piperazine CH₂), δ 1.2–1.4 ppm (ethyl group), and δ 1.0–1.2 ppm (methyl groups). For example, notes δ 3.2–3.5 ppm for cyclohexyl protons in a structurally similar compound .

Q. What are the common structural analogs of this compound, and how do their pharmacological activities compare?

Methodological Answer: Analog modifications include:

- Piperidine vs. Piperazine : Replacing the piperazine ring with piperidine (e.g., 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in ) reduces polarity, altering blood-brain barrier permeability.

- Ethyl Group Substitution : Replacing the ethyl group with methyl () decreases metabolic stability but increases receptor affinity in some kinase inhibition assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis conditions to improve yield and purity?

Methodological Answer: DoE frameworks (e.g., factorial design) test variables like temperature, solvent polarity, and reagent ratios. For example:

- Factors : Temperature (80–120°C), solvent (DMSO vs. DMF), and reaction time (12–24 hours).

- Response Surface Modeling : Identifies optimal conditions (e.g., 100°C in DMSO for 18 hours maximizes yield while minimizing byproducts). highlights DoE’s role in reducing trial-and-error approaches .

Q. What computational methods are employed to predict the reactivity and stability of this compound in different environments?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution in the piperazine ring, explaining nucleophilic reactivity at the ethyl group ().

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous vs. lipid environments, critical for pharmacokinetic profiling. ’s integrated computational-experimental loop validates these predictions .

Q. How do researchers resolve discrepancies in reported bioactivity data across different studies involving this compound?

Methodological Answer:

- Byproduct Analysis : Impurities (e.g., unreacted intermediates) can skew bioactivity results. High-performance liquid chromatography (HPLC) with UV detection () identifies and quantifies contaminants.

- Receptor Binding Assays : Comparative studies using radiolabeled ligands (e.g., ³H-labeled analogs) differentiate true receptor affinity from nonspecific binding. ’s use of standardized abbreviations (e.g., 7-N-Etppz) ensures consistency in cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.